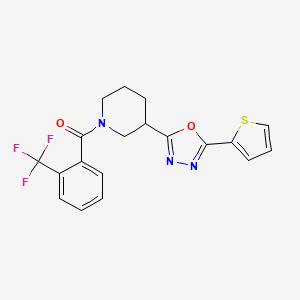

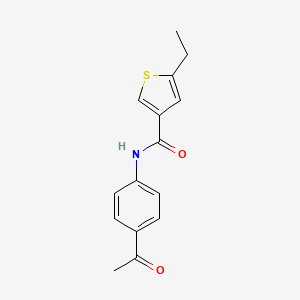

![molecular formula C21H28N2O2 B2858794 3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide CAS No. 851408-18-9](/img/structure/B2858794.png)

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

Scientific Research Applications

Catalysts in Polymerization Processes

Quinoline derivatives have been shown to play a significant role in the synthesis of new compounds with catalytic activities. For instance, cyclopentadienyl ligands functionalized by quinoline have been used to form stable chromium(III) complexes. These complexes demonstrate high activity as catalysts for the polymerization of ethylene, offering a pathway to develop more efficient and temperature-stable catalysts for polymer production (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Chemosensors for Metal Ions

Quinoline-based compounds have been explored for their potential as chemosensors, particularly for detecting metal ions like Zn2+ in aqueous media. The fluorescent properties of these compounds can be significantly enhanced in the presence of Zn2+, making them useful tools for environmental monitoring and the detection of metal ions in water samples. Such chemosensors can distinguish Zn2+ from other metal ions, highlighting their specificity and potential application in environmental science and analytical chemistry (Kim, Lee, Lee, Kim, & Kim, 2016).

Synthetic Methodologies

The structural framework of quinoline derivatives has been pivotal in developing novel synthetic methodologies for heterocyclic compounds. These methodologies involve various cyclization reactions, demonstrating the utility of quinoline-based compounds in synthesizing a wide range of biologically active molecules. This encompasses the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones and other complex molecules that could have applications in drug development and synthetic organic chemistry (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).

Anticancer Agent Delivery

The quinoline structure has also been investigated in the context of anticancer research. Novel 1,2-dihydroquinoline compounds have been screened for their cytotoxicity against cancer cells, with some showing potential as anticancer agents. Further research into the delivery mechanisms, such as incorporating these compounds into cationic liposomes, has shown enhanced antitumor activity. This suggests a promising avenue for developing new anticancer therapies using quinoline derivatives (Ma, Wu, Yang, Yang, Li, Huang, Lee, Bai, & Luo, 2016).

Mechanism of Action

Target of Action

CCG-28253, also known as 3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, primarily targets the RhoA pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . The compound also targets myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , which is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-28253 acts by inhibiting the RhoA pathway and the nuclear accumulation of MRTF-A . It disrupts the interaction between MRTF-A and importin α/β1, which is essential for the nuclear import of MRTF-A . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .

Biochemical Pathways

The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 affects the Gα 12/13 /RhoA-dependent gene transcription program . This program involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . The inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence are often used to predict these properties .

Result of Action

The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 leads to the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

properties

IUPAC Name |

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-14-7-9-17-13-18(21(25)23-20(17)15(14)2)11-12-22-19(24)10-8-16-5-3-4-6-16/h7,9,13,16H,3-6,8,10-12H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHKSLMUCAGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

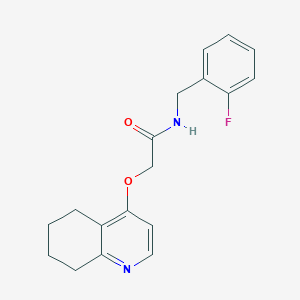

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

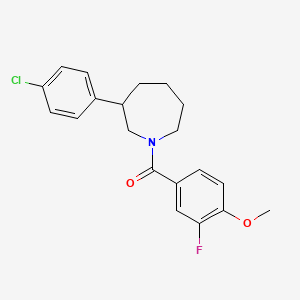

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)

![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)